molecular formula C17H15NO3 B2757833 (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid CAS No. 109448-26-2

(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid

Cat. No.: B2757833
CAS No.: 109448-26-2
M. Wt: 281.311
InChI Key: SKALUOGVLZXHHK-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid is an organic compound characterized by its unique structure, which includes a phenylacrylic acid backbone with a 4-methylbenzoyl amide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid typically involves the condensation of 4-methylbenzoyl chloride with 3-phenylacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like tetrahydrofuran (THF) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacrylic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 2-amino-4-methylpyridinium-4-hydroxybenzolate

Uniqueness

(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid is unique due to its specific structural features, such as the combination of a phenylacrylic acid backbone with a 4-methylbenzoyl amide substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-7-9-14(10-8-12)16(19)18-15(17(20)21)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKALUOGVLZXHHK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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